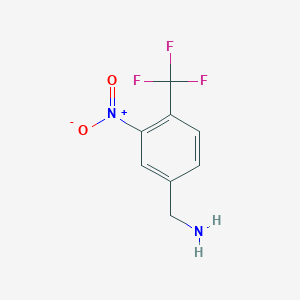

(3-Nitro-4-trifluoromethylbenzyl)amine

Description

The Dual Influence of Nitro and Trifluoromethyl Groups

The properties and reactivity of (3-Nitro-4-trifluoromethylbenzyl)amine are largely dictated by the presence of two powerful functional groups: the nitro (NO₂) group and the trifluoromethyl (CF₃) group.

The nitro group is a strong electron-withdrawing group, a characteristic that significantly influences the electronic properties of the benzene (B151609) ring to which it is attached. This electron-withdrawing nature can polarize the aromatic ring, making it susceptible to certain chemical reactions. nih.gov Aromatic nitro compounds are foundational materials in organic synthesis, often serving as precursors to amines through reduction reactions. beilstein-journals.orglibretexts.org This transformation is a cornerstone of synthetic chemistry, providing a reliable route to arylamines. libretexts.org

The trifluoromethyl group , on the other hand, is prized in medicinal chemistry for its ability to enhance key properties of a molecule. mdpi.com Its incorporation can lead to increased metabolic stability and lipophilicity. researchgate.net This enhancement in lipophilicity can facilitate the molecule's ability to permeate biological membranes. mdpi.comresearchgate.net The CF₃ group is often used as a bioisostere for other atoms or groups, such as chlorine or a nitro group, due to their similar steric demands. mdpi.comresearchgate.net Research has shown that replacing a nitro group with a trifluoromethyl group can lead to compounds with improved metabolic stability while retaining the desired biological activity profile. nih.govresearchgate.netacs.org

The interplay of these two groups on the same benzylamine (B48309) framework creates a unique chemical entity with a distinct reactivity profile and potential for diverse applications.

Benzylamine Derivatives: A Versatile Chemical Scaffold

Benzylamine and its derivatives are a class of organic compounds characterized by a benzyl (B1604629) group attached to an amine. wikipedia.org This structural motif is a common precursor in the synthesis of a wide array of more complex molecules and is prevalent in many pharmaceuticals. wikipedia.orgnih.gov The synthesis of benzylamine derivatives can be achieved through various methods, including the reduction of nitriles and amides, reductive amination of aldehydes and ketones, and alkylation of amines. libretexts.orgorganic-chemistry.orgyoutube.com

These compounds exhibit a broad spectrum of biological activities and are investigated for their potential in various therapeutic areas. ontosight.ai The versatility of the benzylamine scaffold allows for extensive chemical modification, enabling the fine-tuning of its physicochemical and biological properties.

The Emerging Research Focus on this compound

While extensive research exists on nitroaromatics and trifluoromethylated compounds individually, the specific compound this compound represents a more niche area of investigation. Current academic focus appears centered on its utility as a building block in the synthesis of more complex molecules, leveraging the reactivity of its functional groups.

Structure

3D Structure

Properties

Molecular Formula |

C8H7F3N2O2 |

|---|---|

Molecular Weight |

220.15 g/mol |

IUPAC Name |

[3-nitro-4-(trifluoromethyl)phenyl]methanamine |

InChI |

InChI=1S/C8H7F3N2O2/c9-8(10,11)6-2-1-5(4-12)3-7(6)13(14)15/h1-3H,4,12H2 |

InChI Key |

ZJOPMBUMOMLNJD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CN)[N+](=O)[O-])C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Nitro 4 Trifluoromethylbenzyl Amine

Established Synthetic Routes to (3-Nitro-4-trifluoromethylbenzyl)amine

The traditional synthesis of this compound typically follows a linear sequence involving the formation of a suitably substituted benzene (B151609) ring, followed by functional group manipulations to introduce the nitro and aminomethyl moieties.

A common strategy for obtaining the core structure of this compound begins with the nitration of a pre-existing trifluoromethyl-substituted benzene derivative. A key precursor is 4-chloro-3-nitrobenzotrifluoride, which can be synthesized by the nitration of 4-chlorobenzotrifluoride (B24415). google.comchembk.comchemicalbook.com

The nitration is typically carried out using a mixture of nitric acid and sulfuric acid. However, cleaner methods have been developed to minimize the environmental impact of strong acids. One such method employs ammonium (B1175870) nitrate (B79036) as the nitrating agent with an ionic liquid serving as both the catalyst and the solvent. google.com This approach allows for the reaction to proceed under normal pressure with heating, and the ionic liquid can be recovered and recycled. google.com

The general reaction for the nitration of 4-chlorobenzotrifluoride is as follows:

| Starting Material | Reagents | Catalyst/Solvent | Conditions | Product |

|---|---|---|---|---|

| 4-chlorobenzotrifluoride | Nitric Acid/Sulfuric Acid | - | Mixed acid nitration | 4-chloro-3-nitrobenzotrifluoride |

| 4-chlorobenzotrifluoride | Ammonium Nitrate | Ionic Liquid | Heating at ordinary pressure | 4-chloro-3-nitrobenzotrifluoride google.com |

From 4-chloro-3-nitrobenzotrifluoride, subsequent steps would involve the conversion of the chloro group to a formyl group (carboxylation followed by reduction) to yield 3-nitro-4-trifluoromethylbenzaldehyde, a direct precursor to the target amine.

An alternative synthetic approach involves the introduction of the trifluoromethyl group onto a pre-functionalized nitrobenzene (B124822) ring. This is often a more challenging transformation but can be achieved through various modern fluorination techniques. While direct trifluoromethylation of 1-chloro-2-nitrobenzene (B146284) at the 4-position is not a commonly cited specific route, several advanced methods for trifluoromethylation of aromatic rings are well-established and could be applied.

These methods generally fall into categories such as nucleophilic, electrophilic, and radical trifluoromethylation. For instance, copper-mediated trifluoromethylation reactions using reagents like trifluoromethylcopper (B1248711) (CF3Cu) could potentially be employed to introduce the CF3 group onto a suitably activated nitroaromatic precursor. Another approach involves the use of hypervalent iodine reagents for electrophilic trifluoromethylation or photoredox catalysis for radical trifluoromethylation. The choice of method would depend on the specific substrate and the desired regioselectivity.

The final and crucial step in many synthetic routes to this compound is the conversion of the aldehyde group of a precursor like 3-nitro-4-trifluoromethylbenzaldehyde into a primary amine. Reductive amination is the most common and direct method for this transformation. masterorganicchemistry.com

This reaction involves the condensation of the aldehyde with an amine source, typically ammonia (B1221849), to form an imine intermediate, which is then reduced in situ to the desired benzylamine (B48309). masterorganicchemistry.com A variety of reducing agents can be employed for this purpose.

A significant challenge in the reductive amination of nitro-substituted benzaldehydes is the potential for the reduction of the nitro group. nih.gov Therefore, chemoselective reducing agents are preferred. Sodium cyanoborohydride (NaBH3CN) is a mild reducing agent that is often effective in selectively reducing the imine in the presence of a nitro group. masterorganicchemistry.com Other reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are also commonly used. masterorganicchemistry.com For large-scale synthesis, safety is a concern, and alternatives to borohydride (B1222165) reagents, such as catalytic hydrogenation under controlled conditions or the use of safer borane (B79455) complexes, have been explored. nih.gov For instance, borane-tert-butylamine activated with methanesulfonic acid has been shown to be a safer alternative for the reduction of the imine without affecting the nitro group. nih.gov

| Reducing Agent | Amine Source | Key Features | Reference |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH3CN) | Ammonia | Mild and selective for imines. | masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Ammonia | Commonly used, moisture-sensitive. | masterorganicchemistry.com |

| Sodium Borohydride (NaBH4) | Ammonia | Can also reduce the aldehyde; requires imine pre-formation. | researchgate.net |

| Catalytic Hydrogenation (e.g., H2/Pd, Pt) | Ammonia | Conditions must be controlled to avoid nitro group reduction. | nih.govrsc.org |

| Borane-tert-butylamine/Methanesulfonic acid | Ammonia | Safer alternative, chemoselective for the imine. | nih.gov |

Novel Synthetic Approaches and Innovations for this compound

Recent advancements in organic synthesis have led to the development of more efficient and stereoselective methods for the preparation of benzylamines, which could be applied to the synthesis of this compound and its analogues.

The development of chiral catalysts has enabled the asymmetric synthesis of benzylamines, providing access to enantiomerically enriched compounds. While the direct asymmetric synthesis of this compound is not widely reported, several catalytic asymmetric methods for the synthesis of chiral benzylamine derivatives could be adapted for this purpose.

One such approach is the catalytic asymmetric allylation of imines. Chiral BINOL-derived catalysts have been used for the asymmetric allylation of in situ-formed imines, yielding chiral homoallylic amines with high enantioselectivity. beilstein-journals.org Another powerful method is the copper-catalyzed enantioselective aza-Friedel–Crafts reaction, which can produce chiral secondary benzylamines. researchgate.net Furthermore, recent developments in the use of helical chiral catalysts have shown promise in the asymmetric allylation of ketoimines to produce α-trisubstituted homoallylic amines. miami.edu These methods, applied to precursors of this compound, could lead to the synthesis of its chiral analogues.

Multi-component reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules by combining three or more reactants in a single step. Several MCRs have been developed for the synthesis of substituted benzylamines.

For example, a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides can provide α-substituted N-protected amines in a single step. organic-chemistry.org Another example is a three-component reaction involving 2-(phenylethynyl)benzaldehyde, a primary amine, and diphenylphosphine (B32561) oxide, which can selectively yield N-(2-(phenylethynyl)benzyl)amine derivatives. rsc.org While a specific MCR for the direct synthesis of this compound has not been detailed, the principles of MCRs could be applied to design a convergent and atom-economical route to this target molecule or its derivatives. For instance, a three-step one-pot chemoenzymatic cascade has been developed to access chiral γ-nitro alcohols, which are valuable synthetic intermediates. nih.gov Such cascade reactions represent a move towards more streamlined and efficient synthetic processes.

Principles of Green Chemistry in this compound Production

The industrial production of aromatic amines, such as this compound, traditionally involves the reduction of a corresponding nitroaromatic precursor. Classic stoichiometric methods, like the Béchamp reduction using iron metal in acidic media, have been historically significant but are now considered less sustainable due to the generation of large quantities of iron oxide by-products. unimi.it Modern synthetic chemistry increasingly emphasizes the adoption of Green Chemistry principles, which aim to minimize environmental impact by improving atom economy, utilizing safer solvents, reducing energy consumption, and preventing waste generation.

Several greener strategies have been developed for the reduction of nitroarenes, which are directly applicable to the synthesis of this compound. These methods prioritize catalytic processes over stoichiometric ones and often employ more environmentally benign reagents and conditions.

Catalytic Hydrogenation: This is a primary industrial method for nitro group reduction. sci-hub.se The focus of green innovation in this area is the development of highly chemoselective and reusable catalysts based on earth-abundant, non-noble metals to replace precious metals like platinum or palladium. unimi.it

Transfer Hydrogenation and Catalytic Reduction: The use of sodium borohydride (NaBH₄) in the presence of a transition metal catalyst, such as copper(II) nitrate trihydrate, in water offers a green alternative. tsijournals.com This approach is often rapid, uses an environmentally safe solvent, and proceeds under mild temperature conditions. tsijournals.com

Metal-Free Reductions: Innovations include the use of reagents like trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine. beilstein-journals.org This reaction can be adapted to continuous-flow systems, which enhances safety by minimizing the accumulation of potentially hazardous nitro compounds and allows for easier scalability. beilstein-journals.org

Biocatalysis: The use of enzymes, such as transaminases, represents a frontier in green synthesis. researchgate.net Biocatalytic methods operate under mild aqueous conditions (neutral pH, room temperature) and exhibit high selectivity, offering a highly sustainable route to substituted benzylamines. researchgate.net

These modern approaches represent a significant shift towards more sustainable and efficient chemical manufacturing.

Table 1: Comparison of Nitro Group Reduction Methodologies

| Method | Reducing Agent/Catalyst | Solvent | Key Green Advantages | Potential Drawbacks |

|---|---|---|---|---|

| Béchamp Reduction | Fe / Acid | Water | Inexpensive reagent. | Poor atom economy; generates large volumes of metallic sludge. unimi.it |

| Catalytic Hydrogenation | H₂ / Pd, Pt, or Ni Catalyst | Alcohols, THF | High atom economy; catalyst can be recycled. sci-hub.se | Often requires high pressure; uses flammable solvents and H₂ gas. |

| Catalytic Transfer | NaBH₄ / Cu(NO₃)₂·3H₂O | Water | Uses green solvent; mild conditions; fast reaction times. tsijournals.com | Stoichiometric borohydride waste is generated. |

| Metal-Free Flow | HSiCl₃ / Tertiary Amine | CH₂Cl₂ | Avoids heavy metal catalysts; enhanced safety of flow chemistry. beilstein-journals.org | Uses chlorinated solvents; trichlorosilane is corrosive. |

| Biocatalytic | Transaminase Enzymes | Aqueous Buffer | Highly selective; operates at ambient temperature/pressure; biodegradable catalyst. researchgate.net | Enzyme stability and substrate scope can be limited. |

This compound as a Versatile Synthetic Building Block

This compound is a highly versatile building block in organic synthesis due to the presence of multiple reactive functional groups. The primary amine (-NH₂) serves as a potent nucleophile and a site for introducing the entire benzyl (B1604629) moiety into a target structure. Simultaneously, the aromatic ring is strongly influenced by the electron-withdrawing properties of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups.

The trifluoromethyl group is particularly significant in the design of bioactive molecules, as it can enhance metabolic stability, binding affinity, and lipophilicity. nbinno.com The nitro group not only activates the ring towards certain reactions but can also be chemically transformed, most commonly via reduction to a second amino group, which provides a handle for subsequent functionalization. This dual reactivity makes the compound a valuable starting material for creating diverse and complex molecular architectures. Aromatic nitro compounds are widely recognized as indispensable precursors for pharmaceuticals, agrochemicals, and dyes. tsijournals.comnih.gov

Construction of Nitrogen-Containing Heterocyclic Scaffolds

The primary amine functionality of this compound is a key feature that allows its direct participation in cyclization reactions to form a variety of nitrogen-containing heterocycles. These scaffolds are foundational in medicinal chemistry and materials science.

One prominent example is the Paal-Knorr synthesis , which involves the condensation of a primary amine with a 1,4-dicarbonyl compound to yield a substituted pyrrole. wikipedia.orgorganic-chemistry.org This reaction can be performed under mild, and even catalyst- and solvent-free, conditions, aligning with green chemistry principles. rsc.org By using this compound, N-substituted pyrroles bearing the functionalized benzyl group can be readily prepared.

Another powerful method is the Pictet-Spengler reaction , which traditionally condenses a β-arylethylamine with an aldehyde or ketone to form tetrahydroisoquinolines. wikipedia.orgnumberanalytics.com While the classical reaction has specific substrate requirements, numerous modern variations have expanded its scope, using different amine precursors to access a wide range of complex, fused heterocyclic systems. researchgate.net The nucleophilic amine of this compound makes it a suitable candidate for related cyclization strategies aimed at producing novel heterocyclic frameworks.

Table 2: Potential Heterocycle Syntheses Using this compound

| Reaction Name | Co-Reactant | Resulting Heterocyclic Scaffold |

|---|---|---|

| Paal-Knorr Synthesis | 1,4-Diketone (e.g., 2,5-Hexanedione) | N-Substituted Pyrrole wikipedia.orgrsc.org |

| Bischler-Napieralski (variant) | Acylated Intermediate | Dihydroisoquinoline |

| Condensation/Cyclization | β-Ketoester | Dihydropyridinone |

| Multi-component Reactions | Aldehyde, Isocyanide | Substituted Imidazole |

Role in the Preparation of Functionalized Organic Molecules

Beyond forming heterocyclic rings, this compound is extensively used to introduce its specific structural motif into acyclic or larger molecular systems. The primary amine is a versatile handle for a range of fundamental organic transformations.

The most common reaction is amide bond formation . The amine readily reacts with carboxylic acids (using coupling agents like DCC or EDC), acyl chlorides, or anhydrides to form stable N-benzyl amides. masterorganicchemistry.com This reaction is one of the most important in medicinal chemistry for linking molecular fragments. For instance, syntheses of potential antituberculosis agents have been demonstrated through the acylation of substituted benzylamines with nitrofuranoic acid chloride. nih.gov

Reductive amination provides a pathway to more complex secondary and tertiary amines. This involves the initial reaction of the benzylamine with an aldehyde or ketone to form an imine, which is then reduced in situ. This powerful C-N bond-forming reaction is widely used in the synthesis of pharmaceutical candidates. nih.govnih.gov Furthermore, the amine can undergo N-alkylation with alkyl halides to produce secondary or tertiary amines, further diversifying its synthetic utility.

Table 3: Key Transformations of the Benzylamine Functional Group

| Reaction Type | Reagent(s) | Product Class |

|---|---|---|

| Acylation | Acyl Chloride or Carboxylic Acid + Coupling Agent | Amide masterorganicchemistry.com |

| Reductive Amination | Aldehyde or Ketone + Reducing Agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine nih.gov |

| N-Alkylation | Alkyl Halide + Base | Secondary or Tertiary Amine |

| Schiff Base Formation | Aldehyde or Ketone | Imine |

| Three-Component Reaction | Diethyl phosphite, Triethyl orthoformate | Aminophosphonate mdpi.com |

Intermediacy in the Synthesis of Complex Fine Chemicals

The structural features of this compound make it a valuable intermediate in multi-step syntheses of high-value fine chemicals, particularly pharmaceuticals and agrochemicals. Its close structural analog, 4-nitro-3-(trifluoromethyl)aniline (B27955), is a well-established intermediate for several commercial products. For example, it is a key precursor in the synthesis of Flutamide, a nonsteroidal antiandrogen drug used to treat prostate cancer, and is also used in the synthetic pathway for the drug Enobosarm. nih.govjelsciences.com

The role of these intermediates is to introduce the trifluoromethyl-substituted aromatic ring, which is known to confer desirable pharmacokinetic and pharmacodynamic properties to the final active ingredient. nbinno.com While the aniline (B41778) analog is used when a direct N-aryl bond is needed, this compound serves as the intermediate of choice when a flexible methylene (B1212753) (-CH₂-) spacer is required between the aromatic ring and the rest of the target molecule.

In agrochemical research, nitroaromatic compounds are foundational for developing new herbicides and insecticides. nih.govnbinno.com The fungicide Boscalid, for example, is synthesized from a substituted nitro-biphenyl precursor, highlighting the importance of the nitro-to-amine transformation in building complex agrochemicals. beilstein-journals.org The presence of both the nitro group (a latent amine) and the primary amine in this compound allows for sequential, regioselective modifications, making it a strategic component for building the complex scaffolds required for modern fine chemicals.

Chemical Reactivity and Reaction Mechanisms of 3 Nitro 4 Trifluoromethylbenzyl Amine

Reactivity Profile of the Benzyl (B1604629) Amine Moiety

The primary amine attached to a benzylic carbon is a versatile functional group, participating in a wide array of chemical transformations. Its reactivity is centered on the lone pair of electrons on the nitrogen atom, which allows it to act as a nucleophile and a base.

The lone pair of electrons on the nitrogen atom of (3-Nitro-4-trifluoromethylbenzyl)amine makes it a competent nucleophile. It can readily participate in nucleophilic substitution reactions with electrophiles such as alkyl halides to form secondary amines. This reaction typically follows an S(_N)2 mechanism.

Furthermore, the amine can undergo nucleophilic addition to carbonyl compounds, a key step in the formation of imines and in reductive amination processes. The nucleophilicity of the amine is somewhat tempered by the electron-withdrawing effects of the nitro and trifluoromethyl groups on the attached benzene (B151609) ring, which pull electron density away from the benzylic carbon and, to a lesser extent, the amine group.

This compound, as a primary amine, reacts with aldehydes and ketones to form imines, also known as Schiff bases. This is a classic condensation reaction that involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com The reaction is typically catalyzed by mild acid, which serves to activate the carbonyl group for attack and facilitate the dehydration step. libretexts.org The formation of imines is a reversible process. libretexts.org

The general mechanism for imine formation proceeds through several steps:

Protonation of the carbonyl oxygen.

Nucleophilic attack by the primary amine to form a tetrahedral intermediate.

Proton transfer from the nitrogen to an oxygen to form a carbinolamine. libretexts.org

Protonation of the hydroxyl group to form a good leaving group (water).

Elimination of water to form an iminium ion.

Deprotonation to yield the neutral imine product. masterorganicchemistry.comlibretexts.org

| Reactant 1 | Reactant 2 | Product Type | Conditions |

| This compound | Aldehyde (R-CHO) | Imine | Mildly acidic (pH ~4-5) youtube.com |

| This compound | Ketone (R-CO-R') | Imine | Mildly acidic (pH ~4-5) youtube.com |

N-Alkylation: The nitrogen atom of this compound can be alkylated to form secondary and tertiary amines. This can be achieved through reaction with alkyl halides, though this method can sometimes lead to over-alkylation. rsc.org A more controlled method is reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine (or iminium ion), which is then reduced in situ by a reducing agent like sodium cyanoborohydride (NaBH(_3)CN) to the corresponding alkylated amine. youtube.com Another green chemistry approach involves the direct N-alkylation of amines with alcohols, often catalyzed by ruthenium or iridium complexes. nih.govresearchgate.net

N-Acylation: As a primary amine, this compound reacts readily with acylating agents such as acyl chlorides or acid anhydrides to form stable amide derivatives. nih.govorientjchem.org This reaction is typically rapid and proceeds under mild conditions, often in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. orientjchem.org N-acylation is a fundamental transformation used for protecting the amino group in multi-step syntheses or for synthesizing biologically active amide compounds. nih.govnih.gov

| Reaction Type | Reagent | Product |

| N-Alkylation | Alkyl Halide (R-X) | Secondary Amine |

| N-Alkylation | Alcohol (R-OH) | Secondary Amine |

| N-Acylation | Acyl Chloride (R-COCl) | Amide |

| N-Acylation | Acid Anhydride ((RCO)(_2)O) | Amide |

Reactivity of the Aromatic Nitro Group

The nitro group (-NO(_2)) is a powerful electron-withdrawing group that strongly influences the reactivity of the benzene ring and can itself undergo specific chemical transformations.

The most significant reaction of the aromatic nitro group is its reduction to a primary amino group (-NH(_2)). This transformation is a cornerstone of synthetic chemistry, as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho, para-directing group. masterorganicchemistry.com A variety of reagents and conditions can be employed for this reduction, allowing for selectivity in the presence of other functional groups. organic-chemistry.org

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This method uses hydrogen gas (H(_2)) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) on a carbon support. masterorganicchemistry.com It is generally a clean and efficient method. A study on the similar compound N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline demonstrated successful reduction of the nitro group using H(_2) and a Pd-C catalyst. mdpi.com

Metal-Acid Systems: A classic method involves the use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com

Transfer Hydrogenation: Reagents like hydrazine (B178648) or formic acid can be used as a source of hydrogen in the presence of a catalyst. ionike.com

Other Reducing Agents: Reagents like sodium hydrosulfite (Na(_2)S(_2)O(_4)) or sodium sulfide (B99878) (Na(_2)S) can also be used for this reduction. wikipedia.org

| Reducing System | Description |

| H(_2)/Pd-C, PtO(_2), or Raney Ni | Catalytic hydrogenation; generally high yields and clean reactions. masterorganicchemistry.com |

| Fe, Sn, or Zn with HCl | Dissolving metal reduction; a classic and robust method. masterorganicchemistry.com |

| NaBH(_4)/Ni(PPh(_3))(_4) | A system using sodium borohydride (B1222165) in the presence of a transition metal complex. jsynthchem.com |

| Sodium Hydrosulfite | Can be used for selective reductions. wikipedia.org |

The nitro group is a potent activating group for nucleophilic aromatic substitution (S(_N)Ar) reactions. numberanalytics.com For an S(_N)Ar reaction to occur, two conditions must typically be met: the aromatic ring must be activated by at least one strong electron-withdrawing group, and there must be a good leaving group (usually a halide) on the ring. chemistrysteps.com

The mechanism proceeds via an addition-elimination pathway. A nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org The presence of an electron-withdrawing group, particularly at the ortho or para position relative to the leaving group, is crucial for stabilizing this negatively charged intermediate through resonance. chemistrysteps.comlibretexts.org Finally, the leaving group is expelled, and the aromaticity of the ring is restored. nih.gov

In the context of this compound, the molecule itself does not have a leaving group on the ring for substitution. However, if a leaving group (e.g., F, Cl) were present at a position ortho or para to the nitro group (i.e., positions 2, 4, or 6), the nitro group would strongly facilitate its displacement by a nucleophile. chemistrysteps.com The trifluoromethyl group at position 4, also being strongly electron-withdrawing, would further enhance the ring's electron deficiency and susceptibility to nucleophilic attack. The combined effect of the nitro and trifluoromethyl groups makes the aromatic ring highly electrophilic.

Influence on Aromatic Ring Electrophilicity

The aromatic ring of this compound is rendered significantly electron-deficient due to the potent electron-withdrawing nature of the nitro and trifluoromethyl substituents. Both groups deactivate the ring towards electrophilic aromatic substitution by pulling electron density away from the π-system. numberanalytics.comyoutube.com This deactivation makes reactions that typically require an electron-rich aromatic ring, such as Friedel-Crafts alkylation or acylation, highly unfavorable. makingmolecules.com

Conversely, this substantial decrease in electron density dramatically increases the electrophilicity of the aromatic ring, making it highly susceptible to nucleophilic attack. Aromatic nitro compounds are well-known for their ability to undergo nucleophilic aromatic substitution (SNAr) reactions, a reactivity pattern enhanced by the additional presence of the trifluoromethyl group. numberanalytics.com The strong electron-withdrawing character of these groups stabilizes the negatively charged intermediate formed during nucleophilic attack, thereby facilitating the substitution process. numberanalytics.comnih.gov

The cumulative effect of the -NO₂ and -CF₃ groups can be quantitatively understood by considering their Hammett substituent constants (σ), which measure the electronic influence of a substituent on a reaction center.

Table 1: Hammett Constants for Nitro and Trifluoromethyl Groups

| Substituent | σ_meta | σ_para |

|---|---|---|

| -NO₂ | 0.71 | 0.78 |

| -CF₃ | 0.43 | 0.54 |

Data sourced from established chemical literature.

The positive and relatively large values of these constants confirm the strong electron-withdrawing properties of both groups through inductive and resonance effects, leading to a highly electrophilic aromatic ring.

Reactivity of the Trifluoromethyl Group

The trifluoromethyl group (-CF₃) is a powerful electron-withdrawing group primarily due to the strong inductive effect (-I) of the three highly electronegative fluorine atoms. youtube.com This effect significantly lowers the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. youtube.com Consequently, electrophilic aromatic substitution reactions on rings bearing a -CF₃ group are generally slower and require more forcing conditions compared to unsubstituted benzene. youtube.com

In the context of this compound, the -CF₃ group at the para-position relative to the nitro group works in concert with the -NO₂ group to deactivate the ring. This deactivation is a critical factor in directing the outcomes of potential reactions, favoring nucleophilic pathways over electrophilic ones. The electron-withdrawing nature of the trifluoromethyl group is crucial for stabilizing the anionic intermediates in SNAr reactions, thereby lowering the activation energy for this type of transformation. nih.gov

The trifluoromethyl group is known for its high stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the -CF₃ group resistant to cleavage under many reaction conditions. This inherent stability contributes to the metabolic resistance of many pharmaceutical compounds containing this moiety. nih.gov

However, under specific and often harsh conditions, the trifluoromethyl group can undergo transformations. These reactions are not common but can include:

Hydrolysis: Under forcing acidic or basic conditions, the -CF₃ group can be hydrolyzed to a carboxylic acid group (-COOH), although this typically requires high temperatures and pressures.

Reductive Defluorination: Certain transition metal complexes can mediate the activation and cleavage of C-F bonds, leading to defluorination reactions. chemrxiv.org These methods are an active area of research for the selective functionalization of fluorinated molecules. chemrxiv.org

For this compound, the -CF₃ group is expected to remain intact under standard organic synthesis conditions, providing a stable scaffold for modifications at other parts of the molecule, such as the amine or the aromatic ring via nucleophilic substitution.

Mechanistic Investigations of Reactions Involving this compound

The most probable reaction pathway for this compound involving the aromatic ring is nucleophilic aromatic substitution (SNAr). This mechanism is characteristic of aromatic rings substituted with strong electron-withdrawing groups. nih.gov The established mechanism for SNAr reactions proceeds in a stepwise manner involving an addition-elimination process. nih.govnih.gov

The key intermediate in this pathway is a resonance-stabilized anionic σ-adduct known as a Meisenheimer complex . nih.govbris.ac.uk The reaction proceeds as follows:

Nucleophilic Attack: A nucleophile attacks an electron-deficient carbon atom of the aromatic ring (typically one bearing a leaving group, though substitution of hydrogen is also possible). This initial attack is often the rate-determining step. nih.govnih.gov This step leads to the formation of the Meisenheimer complex, where the aromaticity of the ring is temporarily broken. bris.ac.uk

Stabilization: The negative charge of the Meisenheimer complex is delocalized throughout the π-system and is effectively stabilized by the powerful electron-withdrawing -NO₂ and -CF₃ groups. bris.ac.uknih.gov The presence of a nitro group is particularly effective at stabilizing such intermediates. bris.ac.uk

Elimination: The complex re-aromatizes by expelling a leaving group from the carbon atom that was initially attacked.

Recent studies suggest that while the stepwise mechanism involving a stable Meisenheimer complex is common, particularly for nitro-activated aromatics with poor leaving groups like fluoride, some SNAr reactions may proceed through a more concerted pathway where the intermediate is either a transition state or a very short-lived species. nih.govbris.ac.uk For a substrate as highly activated as this compound, the formation of a distinct Meisenheimer complex upon reaction with a nucleophile is a highly plausible event. nih.gov

Detailed understanding of the reaction mechanism, including the characterization of transition states and reaction energetics, often relies on computational chemistry studies using methods like Density Functional Theory (DFT). nih.gov Such studies allow for the mapping of the potential energy surface of a reaction, identifying the structures of intermediates and transition states, and calculating their relative energies.

For an SNAr reaction involving this compound, computational analysis would typically focus on:

Activation Energy (ΔG‡): Calculating the energy barrier for the formation of the Meisenheimer complex (the first transition state) and for the expulsion of the leaving group (the second transition state). The relative heights of these barriers determine the rate-limiting step of the reaction. nih.gov

Intermediate Stability: Determining the thermodynamic stability of the Meisenheimer complex relative to the reactants and products. A more stable intermediate generally corresponds to a lower activation energy for its formation.

Transition State Geometry: Analyzing the bond lengths and angles in the transition state structures to understand the degree of bond formation and bond breaking at the pinnacle of the energy barrier.

Table 2: Illustrative Energetics for a Generic SNAr Reaction

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants + Nucleophile | 0 |

| 2 | First Transition State (TS1) | +15 to +25 |

| 3 | Meisenheimer Complex | -5 to +5 |

| 4 | Second Transition State (TS2) | +10 to +20 |

| 5 | Products + Leaving Group | < 0 (for a favorable reaction) |

These are representative values and would vary significantly based on the specific reactants, leaving group, and solvent.

Kinetic Studies and Reaction Rate Determination of this compound

Detailed kinetic studies and specific reaction rate data for this compound are not extensively documented in publicly available scientific literature. However, a comprehensive understanding of its reactivity can be inferred from the analysis of its constituent functional groups and by drawing parallels with kinetic studies of structurally similar compounds. The reactivity of this compound is primarily dictated by the interplay of the nucleophilic amine group and the electron-withdrawing effects of the nitro and trifluoromethyl groups on the aromatic ring.

Expected Influence of Substituents on Reaction Kinetics

The presence of strong electron-withdrawing groups, namely the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, significantly influences the chemical behavior of the entire molecule. These groups decrease the electron density on the aromatic ring, which in turn affects the reactivity of the benzylamine (B48309) moiety.

Kinetic studies on the oxidation of various substituted benzylamines have shown that the nature of the substituents on the aromatic ring plays a crucial role in determining the reaction rate. For instance, electron-donating groups tend to accelerate the rate of oxidation, while electron-withdrawing groups generally decelerate it. This is attributed to the development of a positive charge at the benzylic carbon in the transition state of many oxidation reactions. In the case of this compound, the powerful electron-withdrawing nature of the -NO₂ and -CF₃ groups would be expected to destabilize such a transition state, thereby slowing down the rate of many oxidation reactions involving the amine group.

Conversely, these electron-withdrawing groups enhance the acidity of the N-H protons of the amine group, which can influence the rates of reactions where the amine acts as a nucleophile, particularly in reactions involving proton transfer in the rate-determining step.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The nitro and trifluoromethyl groups are strong activating groups for nucleophilic aromatic substitution (SNAr) reactions. nih.govlibretexts.org These reactions proceed via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The stability of this intermediate is crucial for the reaction to proceed, and electron-withdrawing groups, especially those positioned ortho and para to the potential leaving group, are highly effective at stabilizing the negative charge.

While this compound itself does not have a leaving group for a typical SNAr reaction, its structural backbone is highly activated towards such substitutions. If a derivative of this compound were synthesized with a suitable leaving group (e.g., a halogen) on the aromatic ring, particularly at a position activated by the nitro and trifluoromethyl groups, it would be expected to undergo SNAr reactions at a significant rate. Kinetic studies on similar nitro- and trifluoromethyl-substituted aromatics have demonstrated this enhanced reactivity. For example, the presence of a nitro group has been shown to increase the reactivity of a related compound by nearly an order of magnitude in certain trifluoromethylation reactions.

Table 1: Predicted Qualitative Effects of Substituents on Reaction Rates

| Reaction Type | Substituent | Position | Predicted Effect on Rate | Rationale |

| Oxidation of Amine | -NO₂, -CF₃ | meta, para | Decrease | Destabilization of the positively charged transition state. |

| Nucleophilic Attack by Amine | -NO₂, -CF₃ | meta, para | Varies | Increased N-H acidity can affect proton transfer steps. |

| Nucleophilic Aromatic Substitution (on a derivative with a leaving group) | -NO₂, -CF₃ | ortho, para to leaving group | Significant Increase | Stabilization of the negative charge in the Meisenheimer complex. nih.govlibretexts.org |

Reaction Rate Determination

The determination of reaction rates for reactions involving this compound would typically involve monitoring the change in concentration of the reactant or a product over time. Common techniques for such kinetic studies include:

Spectrophotometry: If any of the reactants or products have a distinct chromophore, UV-Vis spectrophotometry can be used to follow the reaction progress.

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed to separate and quantify the components of the reaction mixture at different time intervals.

NMR Spectroscopy: For slower reactions, ¹H or ¹⁹F NMR spectroscopy can be a powerful tool to monitor the disappearance of reactants and the appearance of products in real-time.

Kinetic data obtained from such experiments would allow for the determination of the rate law, rate constants, and activation parameters (e.g., activation energy, enthalpy, and entropy of activation), providing a deeper insight into the reaction mechanism. For instance, kinetic isotope effect studies, such as comparing the reaction rates of the amine with its deuterated analog, could elucidate the role of proton transfer in the rate-determining step of a reaction. researchgate.net

Derivatives and Structural Analogues of 3 Nitro 4 Trifluoromethylbenzyl Amine

Design Principles for Novel (3-Nitro-4-trifluoromethylbenzyl)amine Derivatives

The design of new molecules based on the this compound scaffold is guided by established principles of physical organic chemistry. The strong electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups is a central feature influencing the design process.

The concerted influence of various structural and electronic factors in nitro-aromatic compounds makes the development of structure-activity relationships a significant challenge. researchgate.net The orientation and position of the nitro group, in particular, can have a profound impact on the molecule's properties. For instance, the mutagenic activity of some nitro-aromatic compounds has been observed to be higher when the nitro group is positioned along the longest axis of the molecule. researchgate.net

Table 1: Hypothetical Positional Isomers of Nitro-Trifluoromethylbenzylamine and Expected Effects on Ring Electron Density

| Compound Name | Position of -NO₂ | Position of -CF₃ | Expected Relative Ring Electron Density |

| This compound | 3 | 4 | Very Low |

| (2-Nitro-4-trifluoromethylbenzyl)amine | 2 | 4 | Very Low |

| (4-Nitro-3-trifluoromethylbenzyl)amine | 4 | 3 | Very Low |

| (2-Nitro-5-trifluoromethylbenzyl)amine | 2 | 5 | Very Low |

| (5-Nitro-2-trifluoromethylbenzyl)amine | 5 | 2 | Very Low |

This table is illustrative and based on the general electron-withdrawing effects of the nitro and trifluoromethyl substituents.

Beyond rearranging the existing substituents, novel derivatives can be designed by adding new functional groups to the benzyl (B1604629) ring or by chemically modifying the amine group.

Benzyl Moiety Modifications: Introducing electron-donating groups (e.g., methoxy, methyl) or additional electron-withdrawing groups (e.g., another nitro group, a cyano group) onto the aromatic ring would further modulate the electronic properties. Alterations can also be made at the benzylic carbon (the -CH₂- group), for instance, by introducing alkyl or other substituents, which would create a chiral center and add steric bulk.

Amine Functionality Modifications: The primary amine is a key site for derivatization. It can be alkylated to form secondary or tertiary amines, acylated to form amides, or used as a nucleophile in various coupling reactions. organic-chemistry.org For example, a common synthetic transformation is the N-alkylation of amines with alcohols, which can be achieved efficiently using certain catalysts. organic-chemistry.org Another approach involves the coupling of amines with alkyl halides. organic-chemistry.org These modifications can significantly alter the basicity, nucleophilicity, and hydrogen-bonding capabilities of the nitrogen atom.

Synthetic Strategies for Advanced this compound Analogues

The synthesis of advanced analogues requires a versatile toolbox of chemical reactions. Strategies are needed to create stereochemically defined molecules and to attach specialized chemical tags for research purposes.

The introduction of chirality can be a critical step in developing advanced analogues. Fluorinated chiral amines are important building blocks in medicinal chemistry because the presence of fluorine can decrease the basicity of the amine, potentially improving bioavailability in drug molecules. nih.gov The synthesis of enantiopure chiral amines is a significant area of research. nih.gov

Strategies for achieving stereoselective synthesis often involve the use of N-tert-butylsulfinyl imines. nih.gov This approach includes the stereoselective addition of nucleophiles to or the asymmetric reduction of fluorinated N-tert-butylsulfinyl imines. nih.gov Biocatalytic methods, employing engineered enzymes like transaminases and dehydrogenases, offer highly efficient and selective routes to chiral amines under sustainable conditions. nih.gov For example, amine transaminases can catalyze the transfer of an amine group from a donor to a prochiral ketone acceptor with high stereoselectivity. nih.gov

For applications in bioanalysis or chemical biology, it is often necessary to attach a reporter group, such as a fluorescent tag or an affinity label, to the molecule of interest. The primary amine of this compound is an ideal handle for such derivatization.

A variety of reagents can be used to label amines for detection and analysis. mdpi.com For instance, 3-nitrophenylhydrazine (B1228671) (3-NPH) is a derivatizing reagent used to target carboxyl- and carbonyl-containing metabolites, but similar reagents can be designed to react with amines for sensitive detection by liquid chromatography-mass spectrometry (LC-MS). nih.govnih.govacs.org Other reagents are designed specifically to create fluorescent derivatives for HPLC analysis. researchgate.net The choice of derivatizing agent depends on the analytical technique to be used and the desired sensitivity.

Table 2: Examples of Derivatization Reagent Classes for Amine Functionalization

| Reagent Class | Functional Group Targeted | Resulting Linkage | Purpose/Application |

| Isothiocyanates | Primary/Secondary Amines | Thiourea | HPLC analysis, tagging |

| Activated Esters (e.g., NHS esters) | Primary/Secondary Amines | Amide | Bioconjugation, probe attachment |

| Aldehydes/Ketones | Primary Amines | Imine (often reduced to Amine) | Tagging, synthetic modification |

| Fluorogenic Reagents | Primary/Secondary Amines | Varies (e.g., sulfonamide) | Sensitive detection by fluorescence |

Structure-Reactivity and Structure-Property Relationships in this compound Systems

The chemical behavior of this compound and its derivatives is a direct consequence of their molecular structure. The interplay between the electron-withdrawing substituents and the functional groups governs the compound's reactivity and physical properties. minsky.aibohrium.com

The π-system of a nitro-substituted aromatic ring is electron-deficient because the π-electrons are drawn away from the ring by resonance towards the electron-withdrawing nitro groups. mdpi.com This electron deficiency makes the aromatic ring susceptible to nucleophilic aromatic substitution, a reaction that is typically difficult for benzene (B151609) itself. The toxicity of some nitroaromatic compounds appears to be governed by factors including the number of nitro groups and the electrophilicity of the molecule. researchgate.net

The reactivity of the amine group is also influenced by the substituents. The electron-withdrawing groups on the ring decrease the electron density on the nitrogen atom, making the amine less basic and less nucleophilic compared to benzylamine (B48309). Conversely, these groups increase the acidity of the N-H protons. In reactions where the amine acts as a leaving group or undergoes oxidative transformations, the electronic nature of the ring plays a significant role in stabilizing intermediates or transition states.

Table 3: Predicted Influence of Substituents on the Properties of this compound

| Property | Influence of -NO₂ Group | Influence of -CF₃ Group | Combined Effect |

| Amine Basicity | Decreases (Inductive/Resonance Withdrawal) | Decreases (Strong Inductive Withdrawal) | Significantly Decreased |

| Ring Reactivity toward Electrophiles | Decreases (Deactivating) | Decreases (Deactivating) | Strongly Deactivated |

| Ring Reactivity toward Nucleophiles | Increases (Activating) | Increases (Activating) | Strongly Activated |

| Acidity of N-H Protons | Increases | Increases | Significantly Increased |

| Oxidation Potential | Increases | Increases | Significantly Increased |

Applications in Advanced Organic Synthesis and Chemical Research

Utilization of (3-Nitro-4-trifluoromethylbenzyl)amine in Fluorescent Probe Design

The specific structural features of this compound make it a valuable component in the design of sophisticated fluorescent probes. The presence of the nitro group, in particular, allows for the development of probes that are activated by specific enzymes.

Nitroreductases (NTRs) are enzymes that can reduce nitroaromatic compounds to their corresponding amino derivatives. researchgate.net This enzymatic activity is a key target for the development of fluorescent probes for detecting hypoxic conditions in tumors and for identifying certain bacteria. researchgate.netnih.gov The core principle behind these probes is the conversion of the electron-withdrawing nitro group into an electron-donating amino group, which triggers a significant change in the fluorescence properties of a molecule. nih.gov

The this compound moiety can be incorporated into a fluorophore structure. In its initial state, the nitro group quenches the fluorescence of the molecule. Upon encountering nitroreductase, the nitro group is reduced to an amine. This transformation alters the electronic properties of the molecule, leading to a "turn-on" of fluorescence. researchgate.net This mechanism allows for the highly sensitive and selective detection of nitroreductase activity.

Table 1: Characteristics of Nitroreductase-Activated Fluorescent Probes

| Feature | Description |

| Activation Mechanism | Enzymatic reduction of a nitro group to an amino group by nitroreductase. |

| Signal Transduction | Change in fluorescence intensity (turn-on or ratiometric shift). |

| Key Component | A recognition unit (e.g., a nitroaromatic group) and a signaling unit (a fluorophore). |

| Applications | Detection of hypoxic tumor cells, bacterial imaging, and diagnostics. nih.govrsc.org |

Environmentally sensitive fluorescent probes, also known as solvatochromic dyes, exhibit changes in their fluorescence properties in response to the polarity of their surrounding environment. nih.govgoogle.com This characteristic is often achieved through a process called twisted intramolecular charge transfer (TICT). nih.gov The design of such probes can be beneficial for studying biological membranes, protein binding sites, and other microenvironments. google.com

While direct examples of this compound in environmentally sensitive probes are not prevalent in the provided search results, its structural components suggest potential applications. The nitro and trifluoromethyl groups are strongly electron-withdrawing, which can be exploited to create a push-pull system within a larger fluorophore structure, a common design feature in environmentally sensitive probes. nih.govresearchgate.net The fluorescence of such a probe could be quenched in polar environments and enhanced in nonpolar environments, or vice-versa. researchgate.net

Role in the Synthesis of Agrochemical Research Intermediates (Non-clinical focus)

The trifluoromethyl group is a key structural motif in many modern agrochemicals due to its ability to enhance metabolic stability, binding affinity, and bioavailability. nih.gov The reduction of nitro compounds to primary amines is a fundamental transformation in the synthesis of many organic molecules, including agrochemical intermediates. beilstein-journals.orgnih.gov

This compound can serve as a precursor to various agrochemical scaffolds. The primary amine can be further functionalized, and the nitro group can be reduced to an amine, which can then be used in subsequent synthetic steps. beilstein-journals.org For instance, the resulting diamine could be a building block for the synthesis of heterocyclic compounds with potential herbicidal or insecticidal activity. nih.gov

Table 2: Importance of Trifluoromethyl and Amino Groups in Agrochemicals

| Functional Group | Role in Agrochemicals |

| Trifluoromethyl (CF3) | Enhances metabolic stability, increases lipophilicity, and can improve binding affinity to target enzymes. nih.gov |

| Amino (NH2) | Provides a key reactive site for building more complex molecular structures and can be crucial for biological activity. beilstein-journals.org |

Contribution to Materials Science Research as a Building Block

Nitro compounds are considered versatile building blocks in organic synthesis, providing access to a wide range of functional groups and molecular architectures. nih.govfrontiersin.org The presence of both the nitro and amino groups in this compound allows for its use in the synthesis of novel polymers and other materials. mdpi.com

For example, the amino group can be used for polymerization reactions to form polyamides or polyimides. The nitro group can be reduced to an amine to create cross-linking sites or to introduce additional functionality into the polymer backbone. The trifluoromethyl group can impart desirable properties to the final material, such as thermal stability, chemical resistance, and specific optical properties. nih.govrsc.org

Derivatization Strategies for Analytical and Chromatographic Purposes (e.g., LC-MS)

In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), derivatization is often employed to improve the chromatographic behavior and detection sensitivity of analytes. sdiarticle4.comiu.edu Primary amines, such as this compound, can be readily derivatized to enhance their volatility for gas chromatography (GC) or to introduce a chromophore or fluorophore for improved detection in high-performance liquid chromatography (HPLC). researchgate.netnih.gov

Common derivatization reagents for primary amines include:

Dansyl chloride: Reacts with the amine to form a highly fluorescent sulfonamide derivative. nih.gov

Fluorescamine: Reacts with primary amines to form fluorescent pyrrolinone products.

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to yield fluorescent isoindole derivatives. nih.gov

3-Nitrophenylhydrazine (B1228671) (3-NPH): Can be used to derivatize compounds for LC-MS analysis, enhancing their ionization efficiency. acs.org

These derivatization strategies allow for the sensitive and accurate quantification of this compound and its metabolites in various matrices.

Table 3: Common Derivatizing Reagents for Primary Amines

| Derivatizing Reagent | Detection Method | Key Features |

| Dansyl chloride | Fluorescence | Forms stable and highly fluorescent derivatives. nih.gov |

| o-Phthalaldehyde (OPA) | Fluorescence | Rapid reaction at room temperature; reagent itself is non-fluorescent. nih.gov |

| 3-Nitrophenylhydrazine (3-NPH) | LC-MS | Improves ionization efficiency and chromatographic separation. acs.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Nitro-4-trifluoromethylbenzyl)amine, and how do reaction conditions influence yield?

- Methodology :

- Nucleophilic substitution : React 3-nitro-4-trifluoromethylbenzyl chloride with ammonia or methylamine in a polar aprotic solvent (e.g., DMF) under inert atmosphere. Catalytic bases (e.g., K₂CO₃) enhance reactivity .

- Reductive amination : Use 3-nitro-4-trifluoromethylbenzaldehyde with ammonium acetate and a reducing agent (e.g., NaBH₃CN) in methanol. Monitor pH to avoid over-reduction of the nitro group .

- Yield Optimization : Control temperature (20–40°C) and stoichiometry (1:1.2 amine:alkylating agent). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Analytical Workflow :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and trifluoromethyl splitting patterns. Amine protons (δ 1.5–2.5 ppm) may appear broad due to exchange .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with exact mass (±0.001 Da). Fragmentation patterns distinguish nitro vs. amine groups .

- IR Spectroscopy : Detect N–H stretches (~3300 cm⁻¹) and nitro group vibrations (~1520, 1350 cm⁻¹) .

Q. What factors influence the stability of this compound under storage and reaction conditions?

- Key Considerations :

- Light Sensitivity : Nitro groups degrade under UV light; store in amber vials at –20°C .

- Thermal Stability : Decomposes above 100°C; avoid prolonged heating in synthetic steps .

- pH Sensitivity : Protonation of the amine group increases solubility but may alter reactivity in aqueous media .

Advanced Research Questions

Q. How does the electronic interplay between the nitro and trifluoromethyl groups affect electrophilic substitution reactions?

- Mechanistic Insights :

- Nitro Group : Strong electron-withdrawing meta-director; deactivates the ring, reducing electrophilic attack at the 3-position .

- Trifluoromethyl Group : Moderately electron-withdrawing via inductive effects, ortho/para-directing. Competes with nitro group for regioselectivity .

- Experimental Validation : Use nitration or halogenation reactions to map substitution patterns. Monitor regiochemistry via HPLC or X-ray crystallography .

Q. What strategies mitigate steric hindrance during functionalization of this compound?

- Approaches :

- Protecting Groups : Temporarily block the amine with Boc or Fmoc to reduce steric bulk during aryl substitutions .

- Microwave-Assisted Synthesis : Enhance reaction rates for sterically challenged steps (e.g., Suzuki coupling) .

- Computational Modeling : DFT calculations predict favorable transition states for nucleophilic attacks .

Q. How can researchers evaluate the biological interactions of this compound with protein targets?

- Methodological Framework :

- Docking Studies : Use Schrödinger Suite or AutoDock to simulate binding with enzymes (e.g., kinases) .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) at varying concentrations .

- In Vitro Assays : Test inhibitory activity against disease-relevant targets (e.g., bacterial nitroreductases) at µM–nM ranges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.